molecular formula C12H13N3O4 B7096716 Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate

Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate

Cat. No.: B7096716
M. Wt: 263.25 g/mol
InChI Key: JXXWOOQLCCFAGC-UHFFFAOYSA-N
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Description

Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1-methylpyrazole-3-carboxylate with 2-(furan-2-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings contribute to its binding affinity and specificity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1H-pyrazole-3-carboxylate
  • Ethyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate
  • Methyl 5-[[2-(thiophen-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate

Uniqueness

Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-15-10(7-9(14-15)12(17)18-2)13-11(16)6-8-4-3-5-19-8/h3-5,7H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXWOOQLCCFAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)NC(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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